2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
Description
2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound featuring a bromofuran core esterified to a substituted phenylaminoethyl group. This compound belongs to a class of ester derivatives studied for applications in medicinal chemistry and materials science, particularly where halogenated heterocycles are prioritized for their stability and binding properties .
Properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-2-10-3-5-11(6-4-10)17-14(18)9-20-15(19)12-7-8-13(16)21-12/h3-8H,2,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFWNKURJMSGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can be achieved through a multi-step process involving the reaction of 5-bromofuran-2-carboxylic acid with 2-((4-ethylphenyl)amino)-2-oxoethyl chloride. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in oncology and antimicrobial research.
Anticancer Activity
Research indicates that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate | HepG2 (liver cancer) | 35% |
| Doxorubicin | HepG2 | 0.62% |
These results suggest that the compound has promising anticancer potential when compared to established treatments like doxorubicin .
Mechanisms of Action
The anticancer properties are attributed to:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : It inhibits cancer cell proliferation by causing cell cycle arrest at specific phases.
Antimicrobial Activity
The compound has shown notable antibacterial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 12.5 | 150 |
| This compound | S. aureus | 14.0 | 120 |
These findings indicate that the compound could serve as a potential candidate for drug development targeting bacterial infections .
Structure–Activity Relationship Studies
Studies have focused on understanding how structural modifications affect the biological activity of furan derivatives. The presence of the bromine atom and ethylphenyl group significantly influences the compound's interaction with biological targets.
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of related compounds, including this compound. The results demonstrated significant cytotoxicity against HepG2 cells, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
In another study assessing antimicrobial efficacy, the compound exhibited significant antibacterial activity against E. coli and S. aureus strains. The research highlighted its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate (CAS 386277-05-0)
- Key Differences: Replaces the 4-ethylphenyl group with a 2-methoxybenzylamino substituent.
[2-tert-Butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 5-bromofuran-2-carboxylate
- Key Differences : Incorporates a bulky tert-butylpyrazole scaffold and a nitro-substituted phenylthio group.
- Impact : The nitro group introduces strong electron-withdrawing effects, enhancing chemical stability but possibly reducing metabolic clearance rates. The pyrazole ring may confer additional hydrogen-bonding interactions .
Brominated Heterocyclic Esters Beyond Furan
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS 308297-46-3)
[2-[4-[Ethyl(propan-2-yl)amino]anilino]-2-oxoethyl] 5-bromopyridine-3-carboxylate (CAS 721889-47-0)
- Key Differences : Substitutes bromofuran with bromopyridine.
- Impact: Pyridine’s nitrogen atom introduces basicity, altering solubility and binding modes compared to the non-basic furan oxygen .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Structure-Activity Relationships (SAR): Electron-donating groups (e.g., ethyl) on the phenylamino moiety enhance lipophilicity and passive diffusion .
- Thermodynamic Stability : Nitro and bromine substituents increase thermal stability, as evidenced by higher decomposition temperatures in analogues .
Limitations and Contradictions
- Discrepancies in bioactivity data exist between bromofuran and benzofuran derivatives, possibly due to divergent electronic profiles .
- Limited experimental data for the target compound necessitates reliance on extrapolation from structural analogues, introducing uncertainty in pharmacokinetic predictions.
Biological Activity
2-((4-Ethylphenyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is a synthetic organic compound belonging to the class of furan derivatives. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
The structure of this compound features a furan ring, a bromine atom, and an ethylphenyl amino group. These structural components contribute to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The furan ring can interact with various enzymes, potentially leading to inhibition of key metabolic pathways.
- Binding Affinity : The bromine atom enhances binding affinity through halogen bonding with target proteins, which may improve the specificity and potency of the compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that furan derivatives can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentrations (MICs) for these compounds often fall below clinically relevant thresholds, indicating their potential as therapeutic agents .
Anticancer Properties
The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. For example, derivatives of furan carboxylates have shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism involves apoptosis induction via modulation of Bcl-2 family proteins, which are crucial regulators of cell death pathways .
Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various furan derivatives against non-small-cell lung carcinoma (NCI-H460), compounds with similar structures to this compound demonstrated significant cytotoxicity. The most active derivative showed over a three-fold increase in binding affinity to Bcl-2 proteins compared to control compounds. This suggests that compounds targeting Bcl-2 may enhance therapeutic outcomes in cancers characterized by anti-apoptotic protein overexpression .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of various furan derivatives against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited MIC values significantly lower than those of standard antibiotics. For instance, one derivative achieved an MIC of 3.125 mg/mL against XDR Salmonella Typhi, outperforming traditional treatments like ciprofloxacin .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
